molecular formula C8H8N2O2 B13145814 1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol

Cat. No.: B13145814
M. Wt: 164.16 g/mol
InChI Key: NECPYXBURAVBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .

Chemical Reactions Analysis

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol exerts its effects involves targeting specific molecular pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2O2/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3

InChI Key

NECPYXBURAVBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NON=C2C=C1)O

Origin of Product

United States

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